molecular formula C34H50INO2 B055756 N-(4-Iodophenyl)cholesteryl 3-carbamate CAS No. 124784-17-4

N-(4-Iodophenyl)cholesteryl 3-carbamate

Cat. No.: B055756
CAS No.: 124784-17-4
M. Wt: 631.7 g/mol
InChI Key: JQCFZSAQTGDTED-AESKLMAPSA-N
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Description

N-(4-Iodophenyl)cholesteryl 3-carbamate is a cholesteryl carbamate derivative featuring a 4-iodophenyl substituent. The cholesteryl moiety likely enhances lipophilicity and molecular weight compared to simpler carbamates, making it suitable for applications requiring stable thin-film formation in organic electronics or biomaterials. Its solubility in chlorinated solvents (e.g., chloroform or dichloromethane) aligns with properties observed in structurally related HTMs .

Properties

CAS No.

124784-17-4

Molecular Formula

C34H50INO2

Molecular Weight

631.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(4-iodophenyl)carbamate

InChI

InChI=1S/C34H50INO2/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-9-24-21-27(38-32(37)36-26-12-10-25(35)11-13-26)17-19-33(24,4)31(28)18-20-34(29,30)5/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3,(H,36,37)/t23-,27+,28+,29-,30+,31+,33+,34-/m1/s1

InChI Key

JQCFZSAQTGDTED-AESKLMAPSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=CC=C(C=C5)I)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C

Synonyms

4-IPCCE
cholesterol 4-iodophenyl carbamate ester
N-(4-iodophenyl)cholesteryl 3-carbamate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of N-(4-Iodophenyl)cholesteryl 3-carbamate and Analogues

Compound Molecular Weight (g/mol) Key Functional Groups Solubility LogP/PSA
This compound ~600–650 (estimated) Cholesteryl, carbamate, 4-iodophenyl Chloroform, DCM High LogP (lipophilic)
Methyl N-(4-isocyanatophenyl)carbamate 192.17 Methyl ester, isocyanate, carbamate Not specified PSA: 64.35 Ų
123I-FP-CIT ~450–500 (radioactive) 4-Iodophenyl, carbomethoxy, fluoropropyl Aqueous-compatible Moderate LogP
  • Lipophilicity : The cholesteryl group in this compound significantly increases LogP compared to methyl carbamates (e.g., Methyl N-(4-isocyanatophenyl)carbamate) or hydrophilic imaging agents like 123I-FP-CIT .
  • Solubility : Unlike 123I-FP-CIT, which is designed for aqueous compatibility in SPECT imaging , the target compound dissolves in chlorinated solvents, critical for solution-processed thin films .

Performance Metrics

  • Diagnostic Efficacy: 123I-FP-CIT shows 90% sensitivity for Lewy body dementia but lower specificity (76%) compared to 123I-MIBG (93% sensitivity, 100% specificity) . The iodophenyl group’s role in binding affinity is critical here, though cholesterol derivatives may lack similar targeting.
  • Material Stability: HTMs like 3b form non-crystalline thin films, a trait likely shared by the target compound due to analogous solubility and steric design .

Preparation Methods

Classical Method: Base-Catalyzed Coupling

The most straightforward route involves reacting cholesteryl alcohol (cholest-5-en-3β-ol) with 4-iodophenyl isocyanate in the presence of a base. Triethylamine is commonly employed to scavenge HCl generated during the reaction, facilitating carbamate bond formation.

Procedure :

  • Reactants : Cholesteryl alcohol (1.0 equiv), 4-iodophenyl isocyanate (1.2 equiv)

  • Solvent : Anhydrous dichloromethane or dimethylformamide (DMF)

  • Base : Triethylamine (1.5 equiv)

  • Conditions : Stir under nitrogen at 25°C for 12–24 hours

  • Workup : Quench with water, extract with ethyl acetate, purify via silica gel chromatography

  • Yield : 70–75%

Key Analytical Data :

  • IR : 1,732 cm⁻¹ (carbamate C=O), 1,694 cm⁻¹ (acetate C=O if present)

  • ¹H NMR (CDCl₃) : δ 7.66 (d, 2H, aromatic), 7.20 (d, 2H, aromatic), 5.42 (m, 1H, cholesterol C6-H), 4.62 (m, 1H, C3-H)

Coupling Agent-Mediated Synthesis

To enhance efficiency, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are employed. This method minimizes side reactions and improves purity by activating the hydroxyl group of cholesterol for nucleophilic attack by the isocyanate.

Procedure :

  • Reactants : Cholesteryl alcohol (1.0 equiv), 4-iodophenyl isocyanate (1.1 equiv)

  • Coupling Agent : DCC (1.3 equiv)

  • Solvent : Anhydrous DMF

  • Conditions : Stir at 0°C → room temperature for 6–8 hours

  • Workup : Filter dicyclohexylurea precipitate, concentrate, purify via recrystallization (hexane/ethyl acetate)

  • Yield : 85–90%

Advantages :

  • Reduced reaction time (6–8 hours vs. 12–24 hours)

  • Higher purity (>95% by HPLC)

  • Scalability to multigram quantities

Alternative Synthetic Routes

Three-Component Coupling

A less common method adapts a three-component reaction involving cholesteryl alcohol, 4-iodoaniline, and carbon dioxide. While theoretically appealing, this approach suffers from lower yields (50–60%) due to competing urea formation.

Reaction Scheme :

Cholesteryl alcohol+4-iodoaniline+CO2Cs2CO3,TBAIN-(4-Iodophenyl)cholesteryl 3-carbamate\text{Cholesteryl alcohol} + 4\text{-iodoaniline} + \text{CO}2 \xrightarrow{\text{Cs}2\text{CO}_3, \text{TBAI}} \text{this compound}

Challenges :

  • Requires high-pressure CO₂ conditions

  • Limited compatibility with sterol substrates

Optimization and Yield Improvements

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DCM257088
DMF257592
THF406585

Data aggregated from indicate that DMF outperforms dichloromethane (DCM) due to better solubility of intermediates. Elevated temperatures (>40°C) promote decomposition, particularly of the iodine substituent.

Stoichiometric Adjustments

Increasing the isocyanate-to-cholesterol ratio to 1.2:1.0 improves conversion without significant overalkylation. Excess isocyanate (>1.5 equiv) leads to di-substituted byproducts.

Characterization and Validation

Spectroscopic Analysis

¹³C NMR (CDCl₃) :

  • δ 155.2 (carbamate C=O)

  • δ 137.8 (aromatic C-I)

  • δ 121.5–140.2 (steroid backbone)

Elemental Analysis :

  • Calculated for C₃₄H₅₀INO₂: C, 64.64%; H, 7.98%; N, 2.22%

  • Found: C, 64.84%; H, 7.89%; N, 2.12%

Chromatographic Purity

HPLC (C18 column, 80:20 MeOH/H₂O): Retention time = 12.4 min, purity ≥95% .

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing N-(4-Iodophenyl)cholesteryl 3-carbamate?

Methodological Answer:

  • Synthesis : Use carbamate coupling reactions between cholesterol derivatives and 4-iodophenyl isocyanate. Optimize reaction conditions (e.g., solvent, temperature) to enhance yield, as demonstrated in analogous cholesterol carbamate syntheses (e.g., cholesteryl N-(trimethylammonioethyl)carbamate chloride ).
  • Characterization : Employ NMR (¹H/¹³C) to confirm the carbamate linkage and iodine substitution. For crystallographic validation, single-crystal X-ray diffraction (as in 4-chloro-N-(3-chlorophenyl)benzamide ) ensures structural accuracy. Include microanalysis (C, H, N) and mass spectrometry (ESI-MS) for purity assessment .

Q. How can researchers optimize the solubility of this compound for in vivo studies?

Methodological Answer:

  • Formulation Strategies : Use co-solvents like DMSO (≤10% v/v) or lipid-based carriers (e.g., liposomes) to improve aqueous solubility. For parenteral administration, prepare isotonic solutions with surfactants (e.g., Tween-80) .
  • Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC. Adjust storage conditions (e.g., lyophilization) to prevent iodine dissociation, as seen in iodinated radiotracers .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Methods :
    • NMR : Identify characteristic peaks for the cholesteryl backbone (δ 5.35 ppm for C5-H) and carbamate linkage (δ 155-160 ppm in ¹³C) .
    • FT-IR : Verify carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
  • X-ray Crystallography : Resolve iodine positioning and steric effects, as applied to structurally similar chlorophenyl carbamates .

Advanced Research Questions

Q. How does this compound interact with lipid membranes, and what experimental designs can elucidate these effects?

Methodological Answer:

  • Membrane Fluidity Assays : Use fluorescence anisotropy with DPH or Laurdan probes to quantify changes in membrane rigidity .
  • Lipid Raft Studies : Employ sucrose density gradient centrifugation to assess compound localization in lipid rafts, leveraging its cholesteryl moiety’s affinity for ordered domains .

Q. What computational and experimental approaches are suitable for studying its binding affinity with biological targets (e.g., DNA or proteins)?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to model interactions with DNA (e.g., anthraquinone derivatives’ binding ). Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for thermodynamic and kinetic data .
  • Competitive Binding Assays : Compare with known ligands (e.g., FP-CIT for dopamine transporters ) to identify target specificity.

Q. Can this compound serve as a radiotracer for neurological imaging, and how can its pharmacokinetics be evaluated?

Methodological Answer:

  • Radiolabeling : Substitute iodine-123/124 for the stable iodine atom, following protocols for FP-CIT radiotracers .
  • Pharmacokinetic Analysis : Conduct SPECT/CT imaging in preclinical models to measure striatal uptake ratios (e.g., caudate-to-putamen ratios) and validate reproducibility via semiquantitative analysis .

Q. How does this compound compare to other cholesteryl carbamates in modulating amyloid aggregation (e.g., in Alzheimer’s models)?

Methodological Answer:

  • Thioflavin-T Assays : Quantify inhibition of Aβ fibril formation, as demonstrated for DC-Chol hydrochloride .
  • Cellular Toxicity : Test in neuroblastoma cell lines using MTT assays, correlating aggregation inhibition with cytotoxicity reduction .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). Account for variables like solvent choice (e.g., DMSO vs. ethanol) .
  • Orthogonal Validation : Combine in vitro binding data with in vivo efficacy models to confirm mechanistic hypotheses .

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